5-Fluorotetrahydropyran Clofarabine

Pharmaceutical Analysis Reference Standards Impurity Profiling

This is a fully characterized Clofarabine Impurity 10 (CAS 1093278-53-5) reference standard, distinct from the API (MW 303.68 g/mol) by a tetrahydropyran ring and a molecular weight of 437.78 g/mol. It is supplied exclusively for analytical method development, validation, and QC during clofarabine drug substance manufacturing. Using a correctly identified standard ensures ANDA submission compliance and avoids regulatory failure caused by inaccurate impurity profiling.

Molecular Formula C15H18ClF2N5O6
Molecular Weight 437.78 g/mol
CAS No. 1093278-53-5
Cat. No. B13450487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorotetrahydropyran Clofarabine
CAS1093278-53-5
Molecular FormulaC15H18ClF2N5O6
Molecular Weight437.78 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F
InChIInChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13-,14-/m1/s1
InChIKeyYNUCJEWTIBGQOS-MIPSCPIWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorotetrahydropyran Clofarabine (CAS 1093278-53-5): A Critical Reference Standard for Clofarabine Analytical Development


5-Fluorotetrahydropyran Clofarabine (CAS 1093278-53-5), with a molecular formula of C15H18ClF2N5O6 and a molecular weight of 437.78 g/mol [1], is a fully characterized synthetic chemical compound [2]. It is formally classified as Clofarabine Impurity 10 and is a derivative of the antineoplastic purine nucleoside analog clofarabine, distinguished by the presence of a tetrahydropyran ring . This compound is not an active pharmaceutical ingredient but is supplied as a reference standard intended for analytical applications during the development and manufacturing of clofarabine drug products [2].

The Non-Interchangeability of Clofarabine and Its Analogs: The Critical Role of Defined Impurity Standards


Clofarabine, cladribine, and fludarabine, while belonging to the same class of purine nucleoside analogs, exhibit critical differences in their transportability by human nucleoside transporters and their resultant cytotoxicity profiles, precluding their simple interchange [1]. Furthermore, even within the narrow scope of clofarabine drug substance analysis, generic substitution is not possible. This compound (CAS 1093278-53-5) is a specific, identified process-related impurity (Impurity 10) that must be resolved from the active pharmaceutical ingredient (API) and other impurities. Using an incorrect or poorly characterized standard directly compromises the accuracy, specificity, and reliability of validated analytical methods, potentially leading to failed regulatory submissions .

Quantitative Differentiators of 5-Fluorotetrahydropyran Clofarabine (CAS 1093278-53-5) Against Clofarabine and Closely Related Impurities


Chemical Identity and CAS Registry Differentiation from Clofarabine API and Impurity 11

5-Fluorotetrahydropyran Clofarabine (Impurity 10) is a chemically distinct entity from the clofarabine API (CAS 123318-82-1) [1] and from the closely related Clofarabine Impurity 11 (CAS 1093278-54-6) . Its unique CAS registry number (1093278-53-5) and defined molecular structure [2] ensure precise identification and traceability in analytical methods, which is essential for differentiating it from the parent drug and other process-related impurities during HPLC or LC-MS analysis .

Pharmaceutical Analysis Reference Standards Impurity Profiling Regulatory Compliance

Defined Physicochemical Properties Differentiate 5-Fluorotetrahydropyran Clofarabine from the Clofarabine API

The compound has a computed molecular weight of 437.78 g/mol and a molecular formula of C15H18ClF2N5O6 [1], which differs substantially from the clofarabine API, which has a molecular weight of 303.68 g/mol and a formula of C10H11ClFN5O3 [2]. This difference is due to the presence of an additional fluorotetrahydropyran moiety [3]. Its computed XLogP3-AA value is 0.3 [1], providing a quantitative descriptor of its lipophilicity for chromatographic method development.

Physicochemical Characterization Analytical Chemistry Method Development Quality Control

Regulatory Application Context Distinguishes 5-Fluorotetrahydropyran Clofarabine from In-Class Therapeutic Analogs

The primary application of this compound is as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of clofarabine [1]. This is in stark contrast to in-class compounds like fludarabine and cladribine, which are procured for their therapeutic, antineoplastic activity in treating hematologic malignancies [2]. The value proposition is thus centered on analytical accuracy and regulatory compliance, not in vivo efficacy.

Pharmaceutical Development ANDA Submission Method Validation Quality Control

Key Industrial and Research Applications for 5-Fluorotetrahydropyran Clofarabine (CAS 1093278-53-5)


Analytical Method Development and Validation for ANDA Submissions

This standard is used to develop and validate HPLC or LC-MS methods for the quantification of Clofarabine Impurity 10 in clofarabine drug substance and finished products. Its well-defined structure and unique CAS number (1093278-53-5) provide the necessary specificity for this task [1]. Successful method validation is a critical requirement for ANDA submissions to demonstrate adequate control of process-related impurities [2].

Quality Control (QC) Release and Stability Testing of Clofarabine API

During the commercial production of clofarabine, this reference standard is employed in QC laboratories to identify and quantify this specific impurity in API batches, ensuring they meet established purity specifications. The distinct physicochemical properties of this compound, including its molecular weight (437.78 g/mol) and retention time, allow it to be reliably distinguished from the clofarabine API (MW 303.68 g/mol) and other impurities [3].

Process Development and Optimization

Chemical process engineers and chemists use this characterized impurity standard to track the formation of this specific byproduct during clofarabine synthesis [4]. By quantifying its levels under different reaction conditions, the manufacturing process can be optimized to minimize the generation of Impurity 10, thereby improving overall process yield and purity .

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